[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(methylsulfonyl)piperazino]methanone
Overview
Description
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(methylsulfonyl)piperazino]methanone: is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group and a 4-(methylsulfonyl)piperazino moiety
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of polymers, coatings, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(methylsulfonyl)piperazino]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,5-dichlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the 4-(methylsulfonyl)piperazino group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazino moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(methylsulfonyl)piperazino]methanone: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as those substituted with different aromatic groups or piperazino moieties.
Dichloroaniline: This compound, which consists of an aniline ring substituted with two chlorine atoms, is structurally related due to the presence of dichlorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O3S/c1-29(27,28)24-6-4-23(5-7-24)18(26)15-11-17-21-3-2-16(25(17)22-15)12-8-13(19)10-14(20)9-12/h2-3,8-11H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGIMKVOUMFABJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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